molecular formula C6H9NO2 B1216069 2,3,4,5-Tetrahydropyridine-2-carboxylic acid CAS No. 3038-89-9

2,3,4,5-Tetrahydropyridine-2-carboxylic acid

Cat. No.: B1216069
CAS No.: 3038-89-9
M. Wt: 127.14 g/mol
InChI Key: CSDPVAKVEWETFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2, 3, 4, 5-Tetrahydropiperidine-2-carboxylate, also known as Delta(1)-piperidine-6-carboxylic acid or 2, 3, 4, 5-tetrahydro-2-pyridinecarboxylic acid, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof (S)-2, 3, 4, 5-Tetrahydropiperidine-2-carboxylate is slightly soluble (in water) and a moderately acidic compound (based on its pKa) (S)-2, 3, 4, 5-Tetrahydropiperidine-2-carboxylate can be biosynthesized from L-pipecolic acid;  which is mediated by the enzyme peroxisomal sarcosine oxidase. In humans, (S)-2, 3, 4, 5-tetrahydropiperidine-2-carboxylate is involved in the pyridoxine dependency with seizures pathway and the lysine degradation pathway (S)-2, 3, 4, 5-Tetrahydropiperidine-2-carboxylate is also involved in several metabolic disorders, some of which include the 2-aminoadipic 2-oxoadipic aciduria pathway, the glutaric aciduria type I pathway, the hyperlysinemia I, familial pathway, and the hyperlysinemia II or saccharopinuria pathway. Outside of the human body, (S)-2, 3, 4, 5-tetrahydropiperidine-2-carboxylate can be found in a number of food items such as parsley, watermelon, narrowleaf cattail, and corn salad. This makes (S)-2, 3, 4, 5-tetrahydropiperidine-2-carboxylate a potential biomarker for the consumption of these food products.
1-piperideine-6-carboxylic acid is a tetrahydropyridine that is 2,3,4,5-tetrahydropyridine having a carboxy group at the 2-position. It has a role as a mammalian metabolite. It is a monocarboxylic acid and a tetrahydropyridine. It is a conjugate acid of a 1-piperideine-6-carboxylate. It derives from a hydride of a 1-piperideine.

Properties

CAS No.

3038-89-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)

InChI Key

CSDPVAKVEWETFG-UHFFFAOYSA-N

SMILES

C1CC=NC(C1)C(=O)O

Canonical SMILES

C1CC=NC(C1)C(=O)O

physical_description

Solid

Synonyms

1-piperideine-6-carboxylic acid
delta-1-piperideine-6-carboxylate
delta-1-piperidine-6-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 2
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 3
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 4
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 5
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 6
2,3,4,5-Tetrahydropyridine-2-carboxylic acid

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